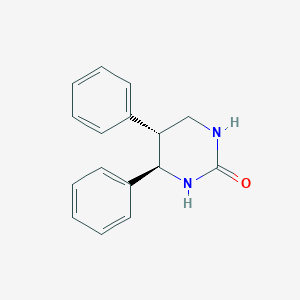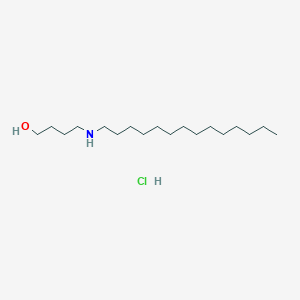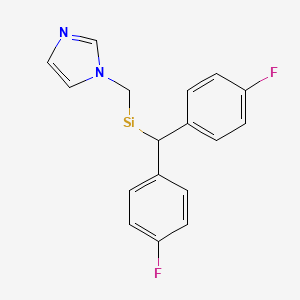
CID 19908042
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole is an organosilicon compound that features a unique combination of fluorophenyl groups and an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole typically involves the reaction of bis(4-fluorophenyl)methylsilane with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified using techniques such as distillation or recrystallization to meet industry standards.
化学反応の分析
Types of Reactions
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
科学的研究の応用
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it inhibits the enzyme sterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound’s unique structure allows it to effectively bind to the enzyme’s active site, blocking its activity.
類似化合物との比較
Similar Compounds
Flusilazole: Another organosilicon fungicide with a similar structure but different functional groups.
Triazole Derivatives: Compounds with a triazole ring that exhibit similar antifungal properties.
Uniqueness
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-1H-imidazole stands out due to its specific combination of fluorophenyl groups and an imidazole ring, which imparts unique chemical and biological properties. Its ability to inhibit sterol 14α-demethylase with high specificity makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C17H14F2N2Si |
|---|---|
分子量 |
312.39 g/mol |
InChI |
InChI=1S/C17H14F2N2Si/c18-15-5-1-13(2-6-15)17(14-3-7-16(19)8-4-14)22-12-21-10-9-20-11-21/h1-11,17H,12H2 |
InChIキー |
JKGQDVAZYLUWHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C=CN=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



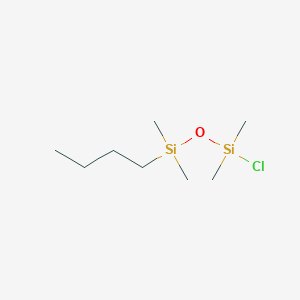
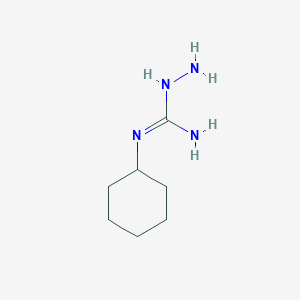
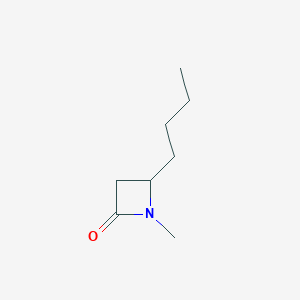
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)

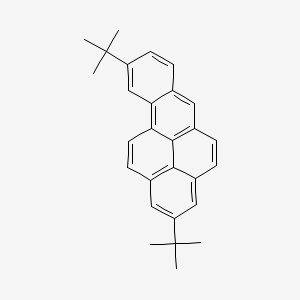

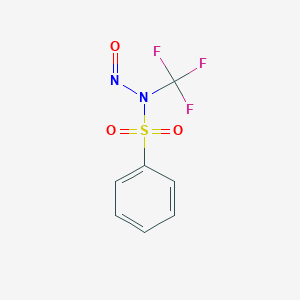
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

